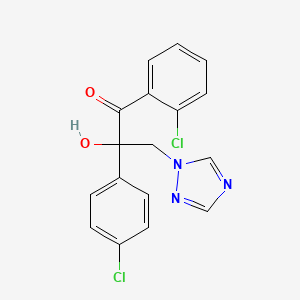
1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a useful research compound. Its molecular formula is C17H13Cl2N3O2 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that incorporates both triazole and phenolic moieties. The presence of these functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on the latest research findings and case studies.
- Molecular Formula : C17H12Cl3N3O2
- Molecular Weight : 389.65 g/mol
- IUPAC Name : 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound is known to enhance interactions with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi .
| Microorganism | Activity (IC50) | Reference |
|---|---|---|
| Escherichia coli | 15 µg/mL | |
| Staphylococcus aureus | 10 µg/mL | |
| Candida albicans | 12 µg/mL |
Antitumor Activity
The compound's structure suggests potential antitumor activity. Triazole derivatives have been documented to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study on similar triazole-containing compounds demonstrated significant cytotoxicity against several cancer cell lines, indicating that this compound may exhibit similar properties .
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for its ability to interact with biological macromolecules and influence metabolic pathways.
- Phenolic Hydroxyl Group : Contributes to antioxidant properties and may enhance the overall bioactivity by stabilizing radical species.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates :
A study focusing on clinical isolates of Staphylococcus aureus showed that the compound exhibited a concentration-dependent inhibition of bacterial growth. The presence of chlorinated phenyl groups was noted to enhance the lipophilicity and membrane permeability of the compound. -
Cytotoxicity Assessment in Cancer Research :
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups.
Properties
CAS No. |
107658-71-9 |
|---|---|
Molecular Formula |
C17H13Cl2N3O2 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-7-5-12(6-8-13)17(24,9-22-11-20-10-21-22)16(23)14-3-1-2-4-15(14)19/h1-8,10-11,24H,9H2 |
InChI Key |
WXRJLXCQSPSTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















